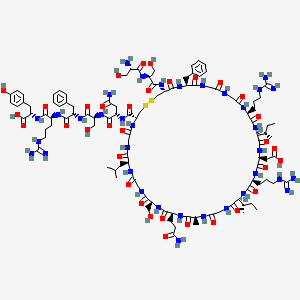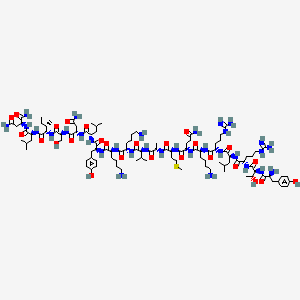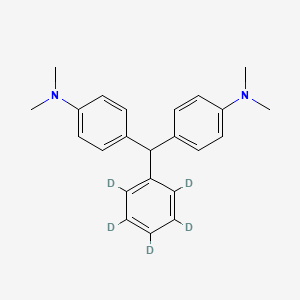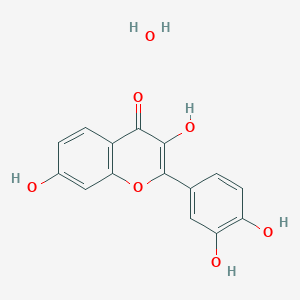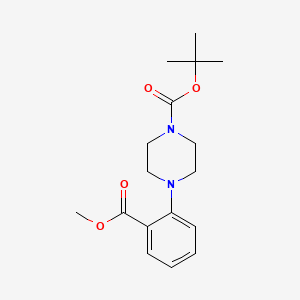
1-Boc-4-(2-Methoxycarbonylphenyl)piperazine
Overview
Description
1-Boc-4-(2-Methoxycarbonylphenyl)piperazine is a chemical compound with the molecular formula C17H24N2O4 . It is also known by other names such as tert-butyl 4-(2-methoxycarbonylphenyl)piperazine-1-carboxylate and Methyl 2-(Boc-piperazin-1-yl)benzoate . This compound is a useful research chemical and has been used in the preparation of melanocortin-4 receptor antagonists .
Molecular Structure Analysis
The molecular weight of 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine is 320.38 g/mol . The InChI Key, which is a unique identifier for chemical substances, is JFZGCXORLWXLGH-UHFFFAOYSA-N . The SMILES string, another way to represent the structure of a chemical compound, is COC(=O)C1=CC=CC=C1N1CCN(CC1)C(=O)OC©©C .Chemical Reactions Analysis
As mentioned earlier, 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine has been used as a reactant in the preparation of melanocortin-4 receptor antagonists . The specific chemical reactions involving this compound are not provided in the search results.Physical And Chemical Properties Analysis
1-Boc-4-(2-Methoxycarbonylphenyl)piperazine is a liquid with a yellow to orange color . It has a refractive index of 1.532 . The compound has a flash point greater than 110°C (230°F) .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : Research on N-Boc piperazine derivatives, including an ester derivative (tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate) and a hydrazide derivative, involves detailed characterization by spectroscopic methods and X-ray diffraction analysis. These compounds exhibit distinct molecular shapes and two-dimensional crystal structures, featuring various intermolecular interactions (Kulkarni et al., 2016).
Microwave-Mediated Synthesis : Boc-protected (piperazin-1-ylmethyl)biaryls are synthesized from phenylboronic acid pinacol esters via microwave-mediated Suzuki–Miyaura coupling. This method demonstrates the potential for quick and efficient synthesis of biaryl libraries (Spencer et al., 2011).
Improved Synthesis Techniques : Research focused on improving the synthesis of specific piperazine derivatives, such as 4-[4-(5oxo-1,5-dihydro-triazoyl-4-yl)phenyl] piperazine-1-carboxylic t-butyl ester, showcases advancements in reaction conditions and yield improvements, indicating the importance of process optimization in chemical synthesis (Miao Zhen-yuan, 2006).
Spectroscopic Investigation : Detailed vibrational and electronic properties analysis of phenyl substituted piperazine compounds is conducted using FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements, contributing to the understanding of structural and electronic characteristics (Prabavathi et al., 2015).
Biological and Medicinal Applications
Antibacterial and Antifungal Activities : Certain N-Boc piperazine derivatives exhibit moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kulkarni et al., 2016).
HIV-1 Reverse Transcriptase Inhibition : Research on analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride has led to the development of compounds with significant potency against HIV-1 reverse transcriptase, a critical target in HIV/AIDS treatment (Romero et al., 1994).
PET Imaging Applications : Piperazine derivatives have been explored in the development of PET imaging agents, such as [18F]p-MPPF, for studying serotonergic neurotransmission in conditions like depression or neurological disorders (Plenevaux et al., 2000).
Radiolabeling and Imaging Agents : Synthesis of methoxyphenyl piperazine derivatives and their radiolabeling with 99mTc-tricarbonyl precursor for potential use as 5HT1A receptor imaging agents in neurological research is an area of active exploration (Hassanzadeh et al., 2012).
Cancer Research : Piperazine derivatives have been studied for their potential in cancer treatment, including apoptosis induction and cell cycle arrest in cancer cells, offering insights into novel anti-cancer strategies (Lee et al., 2013).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(2-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-8-6-5-7-13(14)15(20)22-4/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZGCXORLWXLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584658 | |
| Record name | tert-Butyl 4-[2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(2-Methoxycarbonylphenyl)piperazine | |
CAS RN |
870703-74-5 | |
| Record name | tert-Butyl 4-[2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870703-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



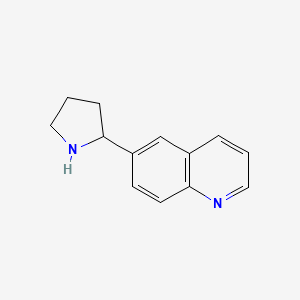

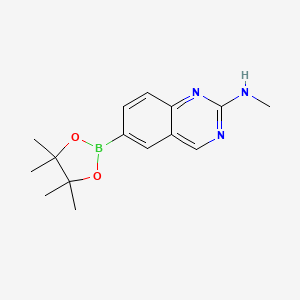
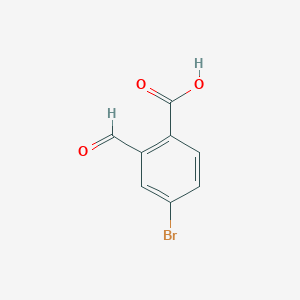
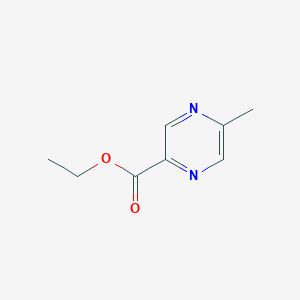
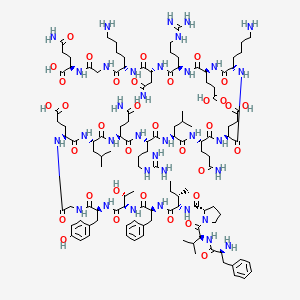
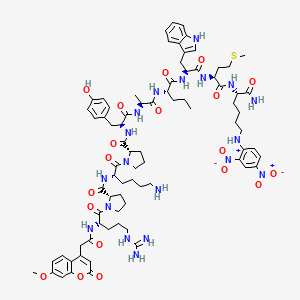
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)

